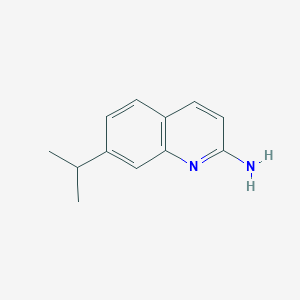
7-Isopropylquinolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Isopropylquinolin-2-amine is a heterocyclic aromatic amine with a quinoline backbone. Quinoline derivatives are known for their broad range of applications in medicinal and industrial chemistry due to their unique structural properties. The compound’s molecular structure consists of a quinoline ring substituted with an isopropyl group at the 7th position and an amine group at the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylquinolin-2-amine can be achieved through various methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds under acidic conditions.
Industrial Production Methods: Industrial production often employs the Friedländer synthesis due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.
化学反应分析
Types of Reactions: 7-Isopropylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
科学研究应用
7-Isopropylquinolin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Isopropylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Quinoline: The parent compound with a similar structure but without the isopropyl and amine substitutions.
Isoquinoline: An isomer with the nitrogen atom in a different position.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinine: Another quinoline derivative with antimalarial properties.
Uniqueness: 7-Isopropylquinolin-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the isopropyl group at the 7th position and the amine group at the 2nd position can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
7-propan-2-ylquinolin-2-amine |
InChI |
InChI=1S/C12H14N2/c1-8(2)10-4-3-9-5-6-12(13)14-11(9)7-10/h3-8H,1-2H3,(H2,13,14) |
InChI 键 |
WXUOOSMNBZXBEV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(C=C1)C=CC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


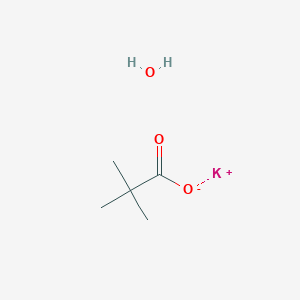
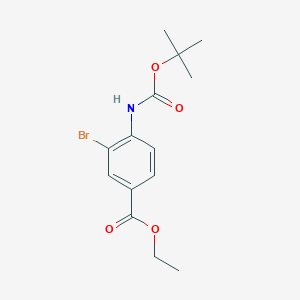
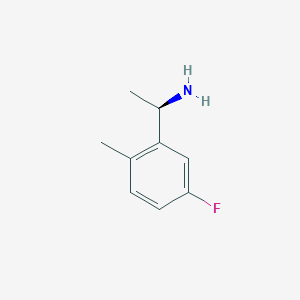
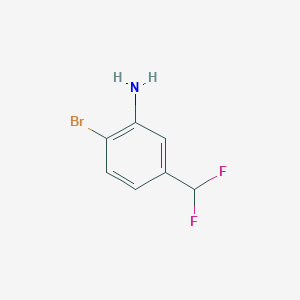
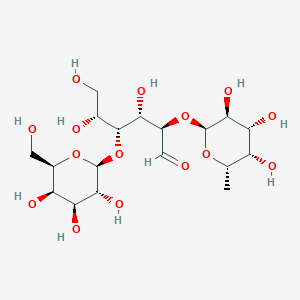
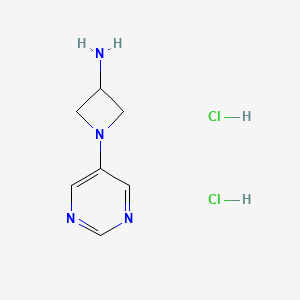
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)

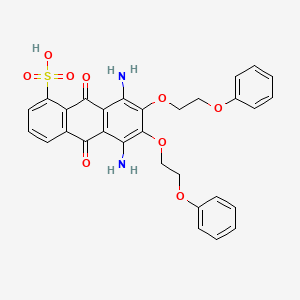
![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
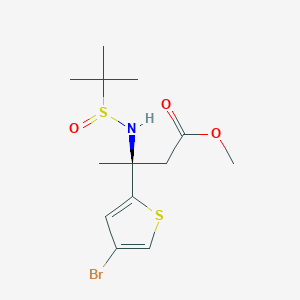

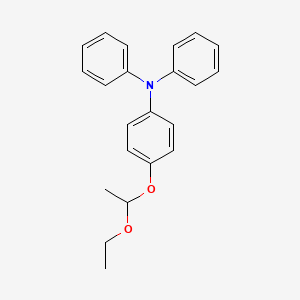
![[1(4H),4'-Bipyridin]-4-one, monoacetate](/img/structure/B13140704.png)
